[1-(Pent-4-en-1-yl)cyclohexyl]methanol
Description
[1-(Pent-4-en-1-yl)cyclohexyl]methanol is a cyclohexane derivative with a pent-4-en-1-yl substituent and a hydroxymethyl (-CH₂OH) group. Its molecular formula is C₁₂H₂₄O, and its structure features a cyclohexyl ring attached to a five-carbon chain containing a terminal double bond (pent-4-en-1-yl) and a primary alcohol moiety . The SMILES notation (CCCCCC1(CCCCC1)CO) and InChIKey (ABCHJPQOHVSJSO-UHFFFAOYSA-N) provide precise stereochemical details, confirming its branched aliphatic-cyclohexyl architecture.
Properties
CAS No. |
113009-20-4 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
(1-pent-4-enylcyclohexyl)methanol |
InChI |
InChI=1S/C12H22O/c1-2-3-5-8-12(11-13)9-6-4-7-10-12/h2,13H,1,3-11H2 |
InChI Key |
BGYIEFFTVYEDLE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC1(CCCCC1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Pent-4-en-1-yl)cyclohexyl]methanol typically involves the reaction of cyclohexanone with pent-4-en-1-ylmagnesium bromide, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of [1-(Pent-4-en-1-yl)cyclohexyl]methanol may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: : [1-(Pent-4-en-1-yl)cyclohexyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: : The compound can be reduced to form various alcohol derivatives using reducing agents like lithium aluminum hydride .
Substitution: : It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halides, amines
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohol derivatives
Substitution: Halogenated or aminated cyclohexyl derivatives
Scientific Research Applications
Chemistry: : [1-(Pent-4-en-1-yl)cyclohexyl]methanol is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions .
Biology: : The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions .
Medicine: : Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments .
Industry: : It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes .
Mechanism of Action
The mechanism of action of [1-(Pent-4-en-1-yl)cyclohexyl]methanol involves its interaction with specific molecular targets and pathways. It can modulate enzyme activities and cellular signaling pathways, leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below highlights key structural and functional differences between [1-(Pent-4-en-1-yl)cyclohexyl]methanol and related compounds:
| Compound Name | Molecular Formula | Functional Groups | Key Structural Features |
|---|---|---|---|
| [1-(Pent-4-en-1-yl)cyclohexyl]methanol | C₁₂H₂₄O | Alcohol, alkene | Cyclohexyl, pentenyl chain, -CH₂OH |
| (1-Pentylcyclohexyl)methanol | C₁₂H₂₄O | Alcohol | Cyclohexyl, saturated pentyl chain |
| 1-(4-Methylphenyl)-1-propanol | C₁₀H₁₄O | Alcohol, aromatic ring | 4-Methylphenyl, propanol backbone |
| 3-MeO-PCP | C₁₈H₂₇NO | Piperidine, methoxy, cyclohexyl | Piperidine ring, methoxyphenyl group |
| Methyl cyclohexyl ketone | C₈H₁₂O | Ketone | Cyclohexyl, methyl ketone |
Key Observations:
- Unsaturated vs. Saturated Chains: The pent-4-en-1-yl group in the target compound introduces a reactive alkene, unlike its saturated counterpart, (1-pentylcyclohexyl)methanol. This double bond increases susceptibility to addition reactions (e.g., hydrogenation, epoxidation) .
- Aromatic vs. Aliphatic Systems: 1-(4-Methylphenyl)-1-propanol’s aromatic ring confers rigidity and lower polarity compared to the cyclohexyl group in the target compound, likely reducing solubility in polar solvents .
Physical and Chemical Properties
Hypothesized Physical Properties (Based on Structural Analogues):
- Boiling Point: The target compound’s alcohol group suggests a higher boiling point than methyl cyclohexyl ketone (66°C at 12 mmHg) due to hydrogen bonding. However, the pentenyl chain’s reduced van der Waals interactions (vs. saturated chains) may lower it slightly compared to (1-pentylcyclohexyl)methanol.
- Solubility: Greater solubility in polar solvents (e.g., methanol, ethanol) than aromatic alcohols like 1-(4-Methylphenyl)-1-propanol due to the cyclohexyl group’s non-planar structure and alcohol polarity .
Reactivity Trends:
- Alkene Reactivity : The pent-4-en-1-yl group enables electrophilic additions (e.g., bromination, hydration), absent in saturated analogues .
- Alcohol Derivatives : The -CH₂OH group can undergo oxidation (to carboxylic acids), esterification, or serve as a nucleophile in substitution reactions, contrasting with 3-MeO-PCP’s piperidine-based pharmacology .
Biological Activity
[1-(Pent-4-en-1-yl)cyclohexyl]methanol is a compound of interest in medicinal chemistry and biochemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.
- Molecular Formula : C13H22O
- Molecular Weight : 194.32 g/mol
- Structure : The compound features a cyclohexyl ring substituted with a pent-4-en-1-yl group and a hydroxymethyl group.
The biological activity of [1-(Pent-4-en-1-yl)cyclohexyl]methanol is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it can modulate enzyme activities and influence cellular signaling pathways, which may lead to various biological effects. The exact molecular targets are still under investigation, but preliminary studies suggest interactions with enzymes involved in metabolic pathways and cellular signaling cascades.
Enzyme Interactions
Studies have demonstrated that [1-(Pent-4-en-1-yl)cyclohexyl]methanol can affect the activity of certain enzymes, potentially altering metabolic processes within cells. For example, it has been observed to influence the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of endogenous compounds .
Cellular Effects
In vitro studies have shown that this compound can induce changes in cell proliferation and apoptosis. Specifically, it has been linked to the modulation of signaling pathways associated with cell survival and death, such as the MAPK and PI3K/Akt pathways. These effects suggest a potential role in cancer research, where modulation of these pathways can influence tumor growth and response to therapies .
Study 1: Anticancer Potential
A study investigated the effects of [1-(Pent-4-en-1-yl)cyclohexyl]methanol on cancer cell lines. The results indicated that treatment with the compound led to significant inhibition of cell proliferation in breast cancer cells. The mechanism was attributed to the induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins .
Study 2: Neuroprotective Effects
Another research focused on the neuroprotective properties of [1-(Pent-4-en-1-yl)cyclohexyl]methanol in neuronal cell cultures exposed to oxidative stress. The compound demonstrated the ability to reduce oxidative damage and improve cell viability, suggesting potential applications in neurodegenerative diseases .
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (4-(Prop-1-en-2-yl)cyclohexyl)methanol | Similar cyclohexyl core | Moderate anti-inflammatory effects |
| 1-Methyl-4-(prop-1-en-2-yl)cyclohexene | Different functional groups | Limited cytotoxicity |
The comparison highlights that while structurally similar compounds exhibit varying degrees of biological activity, [1-(Pent-4-en-1-yl)cyclohexyl]methanol shows unique properties that warrant further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
